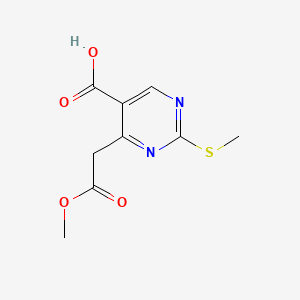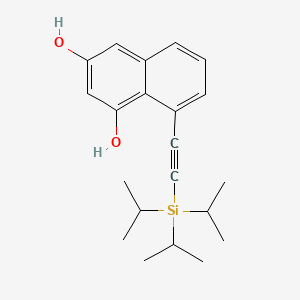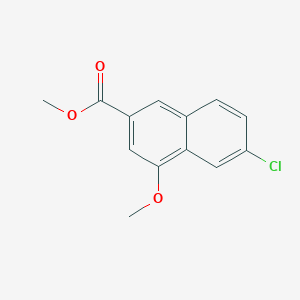
6-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester is an organic compound with the molecular formula C13H11ClO3 This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as a carboxylic acid ester, a chloro substituent, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method includes the following steps:
Starting Material: 2-Naphthalenecarboxylic acid is used as the starting material.
Methoxylation: The methoxy group can be introduced at the 4-position using methanol in the presence of a strong acid catalyst like sulfuric acid.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-Naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-: Similar structure but without the ester group.
2-Naphthalenecarboxylic acid, 6-chloro-: Lacks the methoxy group.
2-Naphthalenecarboxylic acid, 4-methoxy-: Lacks the chloro group.
Uniqueness
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester is unique due to the presence of all three functional groups (chloro, methoxy, and ester) on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C13H11ClO3 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC 名称 |
methyl 6-chloro-4-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-16-12-6-9(13(15)17-2)5-8-3-4-10(14)7-11(8)12/h3-7H,1-2H3 |
InChI 键 |
ULLNYDPZUGCLQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


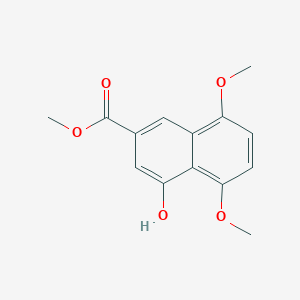


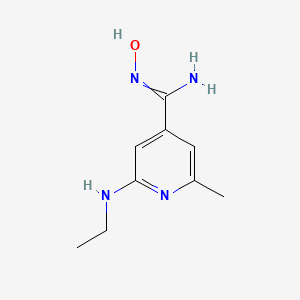
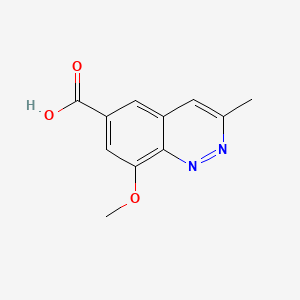
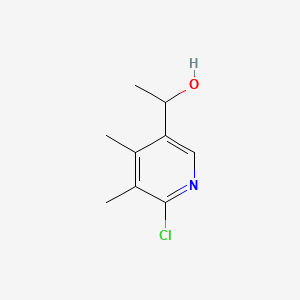
![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
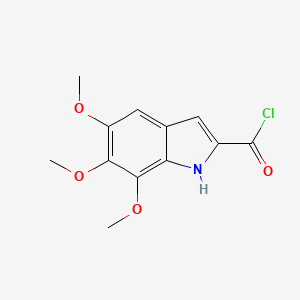

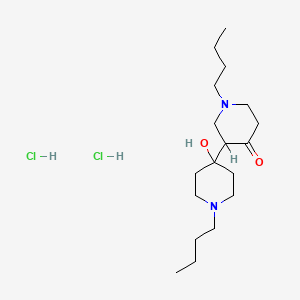
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
